molecular formula C11H21NO2 B061589 Tert-butyl 2-(piperidin-4-yl)acetate CAS No. 180182-07-4

Tert-butyl 2-(piperidin-4-yl)acetate

Cat. No.: B061589
CAS No.: 180182-07-4
M. Wt: 199.29 g/mol
InChI Key: HIAIZEPNWNXJBP-UHFFFAOYSA-N
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Description

Tert-butyl 2-(piperidin-4-yl)acetate is a useful research compound. Its molecular formula is C11H21NO2 and its molecular weight is 199.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anionic Condensations : In the study by Vol’eva et al. (2008), reactions of certain hydroxybenzaldehydes, including those related to Tert-butyl 2-(piperidin-4-yl)acetate, were examined. They identified products like 3,5-di-tert-butyl-4-hydroxycinnamic acid and others, indicating the compound's role in complex chemical transformations (Vol’eva et al., 2008).

  • Catalysis in Acylation Chemistry : Mennenga et al. (2015) investigated the synthesis of polymethacrylates containing a 4-amino-pyridyl derivative, which is relevant to the chemistry of this compound. Their research focused on the compound's role in catalyzing the acylation of tert-butanol (Mennenga et al., 2015).

  • Synthesis of Biologically Active Compounds : Yamashita et al. (2015) described the synthesis of a compound with a 2-phenyl-2-(piperidin-4-yl)ethanol moiety, highlighting the significance of this compound derivatives in creating biologically active molecules (Yamashita et al., 2015).

  • Intermediate in Drug Synthesis : Kong et al. (2016) synthesized a derivative of this compound as an important intermediate in the synthesis of crizotinib, an anticancer drug. This research underscores the compound's utility in pharmaceutical synthesis (Kong et al., 2016).

  • Anticancer Drug Intermediates : Zhang et al. (2018) developed a synthetic method for Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for small molecule anticancer drugs, which relates to the chemistry of this compound (Zhang et al., 2018).

  • Fungicidal Activity : Mao et al. (2013) synthesized novel compounds related to this compound, displaying fungicidal activity. This indicates potential applications in agriculture and biochemistry (Mao et al., 2013).

Safety and Hazards

The safety information for Tert-butyl 2-(piperidin-4-yl)acetate indicates that it is a dangerous compound . It has a GHS05 pictogram, and its hazard statements include H314 . Precautionary statements include P280-P305+P351+P338-P310 .

Biochemical Analysis

Biochemical Properties

It is known that the compound interacts with various biomolecules in biochemical reactions . The nature of these interactions is complex and depends on the specific context of the reaction.

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, including its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the compound’s effects can vary with different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is known that the compound can interact with various enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that the compound can interact with various transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name

tert-butyl 2-piperidin-4-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-9-4-6-12-7-5-9/h9,12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAIZEPNWNXJBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634662
Record name tert-Butyl (piperidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180182-07-4
Record name tert-Butyl (piperidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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